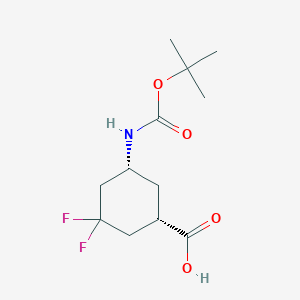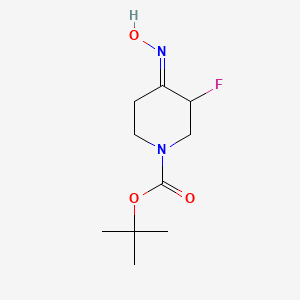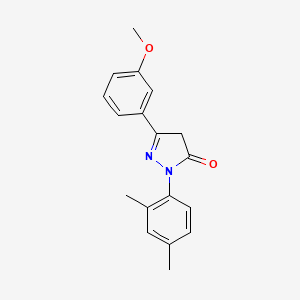
2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.30 g/mol . This compound belongs to the class of isoindoline-1,3-dione derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 2,4-dimethylaniline in the presence of a suitable solvent such as toluene . The reaction is carried out under reflux conditions for 24 hours to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound .
Analyse Des Réactions Chimiques
2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of anticonvulsant drugs due to its ability to modulate neurological pathways.
Biological Studies: The compound is studied for its potential to interact with various biological targets, including dopamine receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other bioactive molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as dopamine receptors . The compound binds to these receptors, modulating their activity and influencing neurological pathways. This interaction can lead to various pharmacological effects, including anticonvulsant activity .
Comparaison Avec Des Composés Similaires
2-(2,4-Dimethylphenylamino)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:
Phthalimide: A simpler derivative with similar structural features but different biological activities.
N-Substituted Isoindoline-1,3-diones: These compounds have varying substituents on the nitrogen atom, leading to diverse biological properties.
Propriétés
IUPAC Name |
2-(2,4-dimethylanilino)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-7-8-14(11(2)9-10)17-18-15(19)12-5-3-4-6-13(12)16(18)20/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLYFDOCUPJMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5R)-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride](/img/structure/B8024285.png)
![tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B8024286.png)




![Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate](/img/structure/B8024318.png)



![Ethyl 8-benzyl-6-(cyanomethyl)-1,4-dioxa-8-azaspiro[4,5]decane-6-carboxylate](/img/structure/B8024342.png)

